molecular formula C8H10N2O B048492 (E)-N-methoxy-1-pyridin-3-ylethanimine CAS No. 121453-74-5

(E)-N-methoxy-1-pyridin-3-ylethanimine

Cat. No. B048492
CAS RN: 121453-74-5
M. Wt: 150.18 g/mol
InChI Key: GQVZJNQBBQXBLM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-methoxy-1-pyridin-3-ylethanimine is a chemical compound with the molecular formula C12H12N2O. It is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience and has shown potential in the treatment of various neurological disorders.

Mechanism of Action

MPEP acts as a selective antagonist of mGluR5 by binding to the receptor and blocking its activation by glutamate. This leads to a reduction in the activity of the receptor and a subsequent decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects:
MPEP has been found to have various biochemical and physiological effects in the brain. It has been shown to reduce the release of dopamine in the brain, which is involved in various neurological disorders such as Parkinson's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.

Advantages and Limitations for Lab Experiments

MPEP has several advantages as a research tool. It is a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the physiological and pathological processes involving this receptor. However, MPEP has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on (E)-N-methoxy-1-pyridin-3-ylethanimine. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to study its mechanism of action in more detail, with a focus on understanding how it interacts with other neurotransmitter systems in the brain. Additionally, there is a need to develop more efficient synthesis methods for MPEP to facilitate its use in research.

Synthesis Methods

The synthesis of (E)-N-methoxy-1-pyridin-3-ylethanimine is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing MPEP is through the reaction of 3-bromopyridine with 3-aminopropene in the presence of a palladium catalyst.

Scientific Research Applications

MPEP has been extensively studied in the field of neuroscience and has shown potential in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been found to be a potent and selective antagonist of mGluR5, which is involved in various physiological and pathological processes in the brain.

properties

CAS RN

121453-74-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(E)-N-methoxy-1-pyridin-3-ylethanimine

InChI

InChI=1S/C8H10N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h3-6H,1-2H3/b10-7+

InChI Key

GQVZJNQBBQXBLM-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\OC)/C1=CN=CC=C1

SMILES

CC(=NOC)C1=CN=CC=C1

Canonical SMILES

CC(=NOC)C1=CN=CC=C1

synonyms

Ethanone, 1-(3-pyridinyl)-, O-methyloxime (9CI)

Origin of Product

United States

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